(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is introduced to protect the amine functionality during chemical reactions, ensuring that the desired transformations occur selectively at other sites in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Pyrrolidine Ring: The protected amine undergoes cyclization to form the pyrrolidine ring. This step may involve the use of a suitable catalyst and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions, which may include oxidation, reduction, or substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone yields the original hydroxy group.
Scientific Research Applications
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then undergo selective transformations at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxamide
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting the amine functionality is a key feature that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11-/m0/s1 |
InChI Key |
VIOFTYREMPLPMF-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Origin of Product |
United States |
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